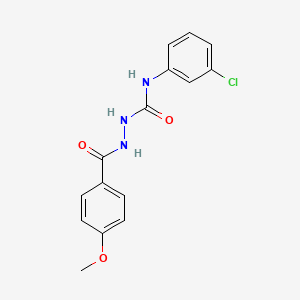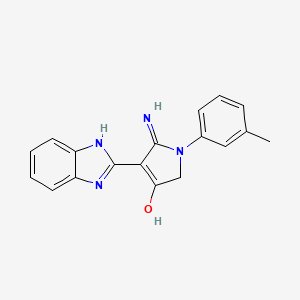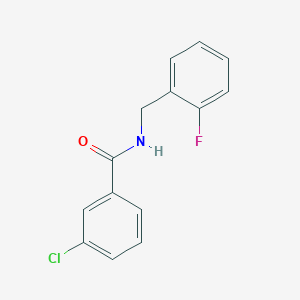
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide, also known as C16, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazinecarboxamide derivative that exhibits potent antitumor activity against various cancer cell lines.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to the activation of the apoptotic pathway. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective antitumor agent. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its high purity and high yield, which makes it suitable for further research. Another advantage is its low toxicity in normal cells, which makes it a potential candidate for clinical trials. However, one limitation of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate the mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide and its potential targets in cancer cells. Another direction is to explore the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in combination with other chemotherapy drugs for enhanced antitumor activity. Additionally, the development of new formulations of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide with improved solubility and bioavailability may further enhance its potential as an antitumor agent.
合成方法
The synthesis of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide involves the reaction of 3-chloroaniline with 4-methoxybenzoylhydrazine in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. The synthesis method of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been optimized to yield high purity and high yield of the compound, making it suitable for further research.
科学研究应用
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vitro studies have shown that N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide inhibits cell growth and induces apoptosis in cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in animal models. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-7-5-10(6-8-13)14(20)18-19-15(21)17-12-4-2-3-11(16)9-12/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROVRDRXSNYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6039492.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)